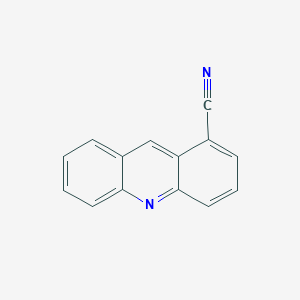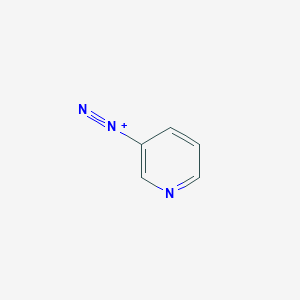
3-Pyridinediazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinediazonium: is a diazonium compound derived from pyridine. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions. The diazonium group is characterized by the presence of a nitrogen-nitrogen triple bond, making these compounds highly reactive.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Pyridinediazonium can be synthesized through the diazotization of 3-aminopyridine. The process involves the reaction of 3-aminopyridine with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure better control over reaction conditions and to handle the highly reactive diazonium intermediates safely. The use of automated systems can also help in maintaining the low temperatures required for the stability of the diazonium salts .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Pyridinediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: It can react with aromatic compounds to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Sandmeyer Reaction: Copper(I) chloride or bromide, and hydrochloric or hydrobromic acid.
Azo Coupling: Aromatic compounds like phenols or anilines, often in alkaline conditions.
Reduction: Reducing agents like hypophosphorous acid or stannous chloride.
Major Products:
Substitution: Halopyridines, hydroxypyridines, and cyanopyridines.
Coupling: Azo dyes.
Reduction: 3-aminopyridine.
Applications De Recherche Scientifique
Chemistry: 3-Pyridinediazonium is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, it is used in the synthesis of biologically active molecules, including potential drug candidates .
Industry: The compound is used in the production of dyes and pigments, particularly azo dyes, which are important in the textile industry .
Mécanisme D'action
The reactivity of 3-pyridinediazonium is primarily due to the presence of the diazonium group, which can readily participate in electrophilic substitution reactions. The diazonium group can be replaced by various nucleophiles, leading to the formation of a wide range of products. The mechanism often involves the formation of a highly reactive aryl cation intermediate, which then reacts with the nucleophile .
Comparaison Avec Des Composés Similaires
4-Pyridinediazonium: Similar in structure but with the diazonium group at the 4-position.
2-Pyridinediazonium: The diazonium group is at the 2-position.
Aryldiazonium Compounds: Such as benzenediazonium, which have similar reactivity but different aromatic backbones.
Uniqueness: 3-Pyridinediazonium is unique due to its position on the pyridine ring, which can influence the reactivity and the types of products formed. The position of the diazonium group can affect the electronic distribution in the molecule, leading to different reactivity patterns compared to its isomers .
Propriétés
Numéro CAS |
35332-74-2 |
|---|---|
Formule moléculaire |
C5H4N3+ |
Poids moléculaire |
106.11 g/mol |
Nom IUPAC |
pyridine-3-diazonium |
InChI |
InChI=1S/C5H4N3/c6-8-5-2-1-3-7-4-5/h1-4H/q+1 |
Clé InChI |
YRAXWUBIFFTPLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate](/img/structure/B14673176.png)
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide](/img/structure/B14673180.png)
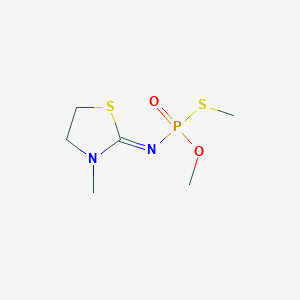


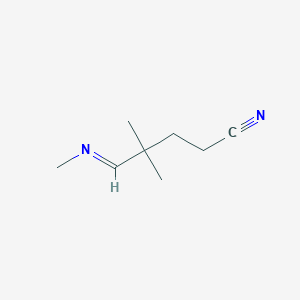
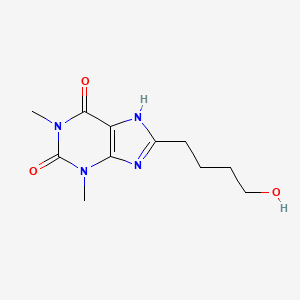
![N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine](/img/structure/B14673228.png)
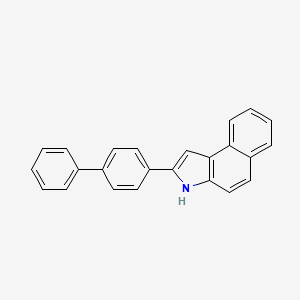
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
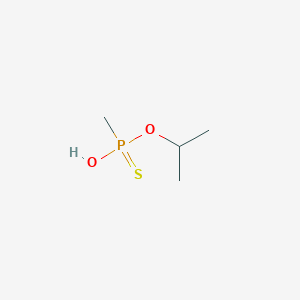
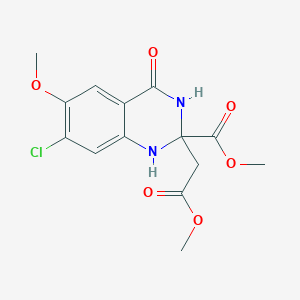
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
